2-Chloroquinoxaline-6-sulfonyl chloride is a chemical compound with significant relevance in medicinal chemistry and materials science. It is characterized by the molecular formula and a molecular weight of 263.1 g/mol. This compound features a quinoxaline core, which is a bicyclic structure composed of two fused aromatic rings containing nitrogen atoms, and is functionalized with both a chlorosulfonyl group and a chlorine atom. The presence of these functional groups allows for diverse chemical reactivity, making it a valuable intermediate in various synthetic applications.
The compound can be synthesized through chlorosulfonation processes involving quinoxaline derivatives and chlorosulfonic acid. It is commercially available from various chemical suppliers, reflecting its importance in research and industrial applications.
2-Chloroquinoxaline-6-sulfonyl chloride belongs to the class of sulfonyl chlorides, which are known for their reactivity towards nucleophiles, leading to the formation of sulfonamide derivatives. It is also classified under quinoxaline derivatives, which are recognized for their broad pharmacological activities .
The synthesis of 2-chloroquinoxaline-6-sulfonyl chloride typically involves the following steps:
The molecular structure of 2-chloroquinoxaline-6-sulfonyl chloride includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 263.10 g/mol |
IUPAC Name | 2-chloroquinoxaline-6-sulfonyl chloride |
InChI | InChI=1S/C8H4Cl2N2O2S/c9-8-7(15(10,13)14)3-5-4-11-2-1-6(5)12-8/h1-4H |
InChI Key | WQTADZZTBSAPRY-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC2=CC(=C(N=C21)Cl)S(=O)(=O)Cl |
2-Chloroquinoxaline-6-sulfonyl chloride participates in several types of chemical reactions:
The mechanism of action of 2-chloroquinoxaline-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. Upon interaction, it forms sulfonamide or sulfonate derivatives that can modify biological targets such as enzymes or receptors:
Relevant data indicate that this compound exhibits diverse reactivity that can be harnessed in synthetic chemistry .
2-Chloroquinoxaline-6-sulfonyl chloride has numerous applications across various fields:
This compound's versatility makes it an essential building block in both academic research and industrial applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: